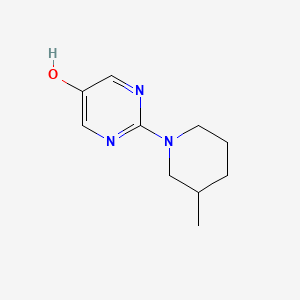
Tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclopropyl ring, and a pyrrolidine ring with an aminomethyl and benzyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction.
Formation of the Tert-butyl Carbamate Group: The final step involves the formation of the tert-butyl carbamate group through a reaction with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学的研究の応用
Tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups.
Tert-butyl (1-(aminomethyl)cyclopropyl)methylcarbamate: A compound with a similar cyclopropyl and carbamate structure.
Tert-butyl (4-aminocyclohexyl)carbamate: A compound with a similar carbamate group but different ring structure.
Uniqueness
Tert-butyl (1-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate is unique due to its combination of a cyclopropyl ring, a pyrrolidine ring with an aminomethyl and benzyl substituent, and a tert-butyl carbamate group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C20H31N3O2 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
tert-butyl N-[1-[4-(aminomethyl)-1-benzylpyrrolidin-3-yl]cyclopropyl]carbamate |
InChI |
InChI=1S/C20H31N3O2/c1-19(2,3)25-18(24)22-20(9-10-20)17-14-23(13-16(17)11-21)12-15-7-5-4-6-8-15/h4-8,16-17H,9-14,21H2,1-3H3,(H,22,24) |
InChIキー |
CKEYDNSBNFCCRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CN(CC2CN)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile](/img/structure/B11787774.png)


![7-(4-Aminopiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11787788.png)

![7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787802.png)

![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11787822.png)
